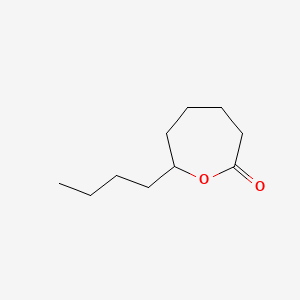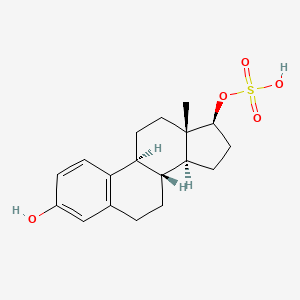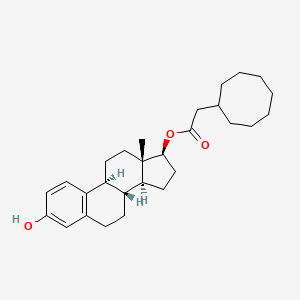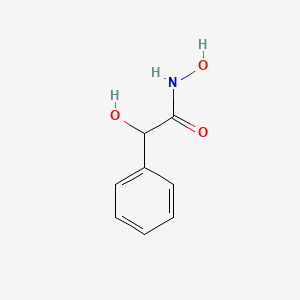
Mandelohydroxamic acid
Übersicht
Beschreibung
Mandelohydroxamic acid is a derivative of Mandelic acid . Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C6H5CH(OH)CO2H. It is a white crystalline solid that is soluble in water and polar organic solvents . It is a useful precursor to various drugs .
Chemical Reactions Analysis
Hydroxamic acids, such as this compound, exhibit metal chelating and hydrogen bonding properties, making them a class of compounds that may have multiple biological activities . They can form a variety of metal complex structures .
Wissenschaftliche Forschungsanwendungen
MHA forms solid crystalline complexes with divalent metallic cations, useful in thermal and spectroscopic studies. This has been demonstrated with cations like Mg(II), Ca(II), and others (Salinas et al., 1988).
It is effective in the spectrophotometric determination of iron in various mediums, including wines and pharmaceutical compounds, due to its high water solubility and ability to form complexes with iron (Salinas et al., 1989).
MHA acts as a ligand for copper(II) in the formation of pentanuclear complexes, essential in the study of lanthanide(III) or uranyl ions. This application is significant in molecular self-assembly studies (Parac‐Vogt et al., 2006).
In the field of thermal and spectroscopic study, MHA has been used to study complexes formed with vanadium(V), highlighting its versatility in studying different metallic cations (Salins et al., 1991).
It is pivotal in biocatalytic processes for producing optically pure mandelic acids, which are building blocks in pharmaceutical chemistry and used as chiral resolving agents (Martínková & Křen, 2018).
MHA degradation pathways in bacteria like Pseudomonas putida are crucial for understanding aromatic compounds degradation and have applications in biocatalysis and metabolic pathway construction (Wang et al., 2022).
MHA's aggregation and gelation characteristics are investigated for potential applications in cosmetics and ointments, highlighting its multidisciplinary applications (Reddy et al., 2022).
MHA's role in contraceptive properties and antimicrobial activity in products like mandelic acid condensation polymer (SAMMA) is explored, indicating its significance in medical applications (Zaneveld et al., 2002).
The enzymatic conversion of MHA to benzoic acid in certain strains of Pseudomonas fluorescens highlights its role in microbiological studies and potential industrial applications (Gunsalus et al., 1953).
Eigenschaften
IUPAC Name |
N,2-dihydroxy-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7(8(11)9-12)6-4-2-1-3-5-6/h1-5,7,10,12H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFRTFJESPROFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945605 | |
| Record name | N,2-Dihydroxy-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2292-53-7 | |
| Record name | Mandelohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,2-Dihydroxy-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



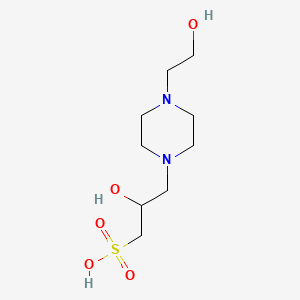
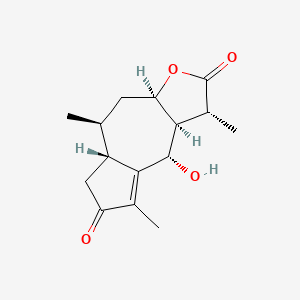
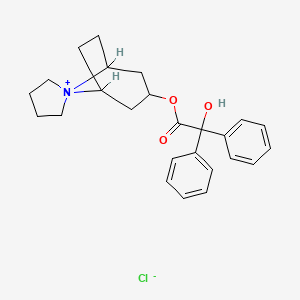
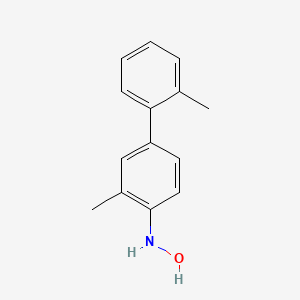


![2-Piperazinecarboxylic acid, 4-[(2E)-3-phosphono-2-propenyl]-, (2R)-](/img/structure/B1196109.png)

